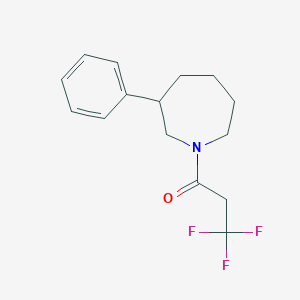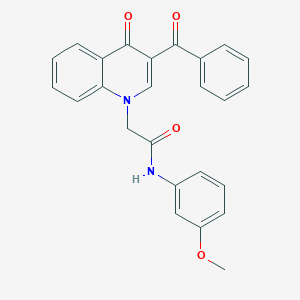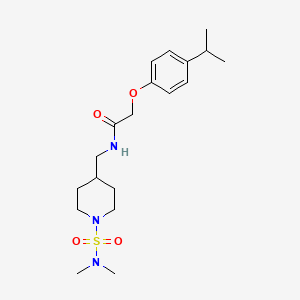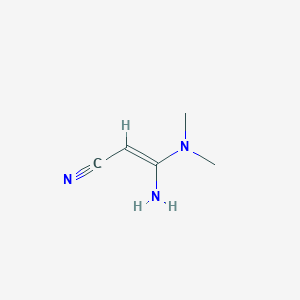
3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one” is a chemical compound. Based on its name, it contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), and an azepane ring, which is a seven-membered heterocyclic compound containing one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group, the phenyl group, and the azepane ring. The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present in the molecule. The trifluoromethyl group is generally quite stable but can be reactive under certain conditions. The phenyl group might participate in electrophilic aromatic substitution reactions, and the azepane ring might undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the trifluoromethyl group, the phenyl group, and the azepane ring .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Organic Synthesis
- Trifluoromethanesulfonic Acid in Organic Synthesis : Trifluoromethanesulfonic acid is used in electrophilic aromatic substitution reactions, formation of carbon–carbon and carbon–heteroatom bonds, and other synthetic applications due to its high protonating power and low nucleophilicity. This makes it a valuable reagent for generating cationic species from organic molecules, which can be detected and studied using spectral methods. Its application spans across the synthesis of new organic compounds, highlighting the importance of fluorinated reagents in enhancing reaction efficiency and simplicity (Kazakova & Vasilyev, 2017).
Fluorinated Compounds in Environmental Science
- Microbial Degradation of Polyfluoroalkyl Chemicals : Polyfluoroalkyl chemicals, which include fluorinated moieties, are widely used in industrial and commercial applications. Research into their environmental biodegradability, particularly through microbial action, is crucial for understanding the fate of these persistent compounds. Studies focusing on fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives offer insights into microbial degradation pathways, half-lives, and potential environmental impacts (Liu & Avendaño, 2013).
Fluorinated Compounds in Drug Design
- Trifluoromethyl Substituent in Antitubercular Drug Design : The trifluoromethyl group is a common pharmacophore in antitubercular research, used to modulate the pharmacodynamic and pharmacokinetic behavior of antitubercular agents. The addition of a trifluoromethyl group to anti-tuberculosis agents has been shown to improve their potency, showcasing the strategic role of fluorinated groups in enhancing drug efficacy and properties (Thomas, 1969).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-1-(3-phenylazepan-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)10-14(20)19-9-5-4-8-13(11-19)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFAPUGQSQAVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoro-1-(3-phenylazepan-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2814806.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2814809.png)
![N-[1-(2-Methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2814810.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2814816.png)


![N-[2-(2-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2814820.png)


![1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione, 4-(1,3-benzodioxol-5-yl)-3,4,6,7-tetrahydro-6-(2-methoxyethyl)-](/img/structure/B2814825.png)